

The Metal Deactivating Properties of Antioxidant 1024: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Antioxidant 1024, chemically known as N,N'-bis(3,5-di-tert-butyl-4-

hydroxyhydrocinnamoyl)hydrazine, is a high molecular weight, non-staining hindered phenolic antioxidant with potent metal deactivating properties.[1][2][3] This dual-functionality makes it a critical additive in the stabilization of polymers and other organic materials susceptible to degradation by both oxidative processes and the catalytic effects of metal ions.[1][3][4] This technical guide provides an in-depth exploration of the core metal deactivating mechanisms of **Antioxidant 1024**, supported by data on its physical and chemical properties. While specific quantitative data on the metal chelation of **Antioxidant 1024** is not readily available in public literature, this guide infers its properties from studies on structurally similar hydrazide and hydrazone compounds. Detailed experimental protocols for assessing metal chelation are also presented to facilitate further research and application.

Introduction to Antioxidant 1024

Antioxidant 1024 is a versatile stabilizer primarily utilized in plastics and elastomers, particularly those in contact with metals like copper, which can catalyze oxidative degradation. [5][6] Its applications span a range of polymers including EPDM, crosslinked polyethylene, nylon, and nitrile polymers.[1][4] The molecule's structure incorporates both hindered phenolic groups, which are effective radical scavengers, and a hydrazide backbone that is capable of



chelating metal ions.[7][8] This combination allows it to interrupt the autoxidation cycle and passivate metallic impurities that can accelerate polymer degradation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Antioxidant 1024** is provided in Table 1. This data is essential for formulation and processing considerations.

Property	Value	Reference(s)
Chemical Name	N,N'-Bis[3-(3,5-di-tert-butyl-4- hydroxyhydrocinnamoyl)]hydra zine	[6]
CAS Number	32687-78-8	[5]
Molecular Formula	C34H52N2O4	[9]
Molecular Weight	552.8 g/mol [10]	
Appearance	White to off-white powder	[1]
Melting Point	221-232 °C	[5]
Solubility (at 20°C)	Acetone: 1.0 g/100ml , Methylene Chloride: 0.25 g/100ml , Toluene: <0.01 [1][5] g/100ml , Water: <0.01 g/100ml	
Assay	≥ 98%	[1]

Mechanism of Metal Deactivation

The metal deactivating capability of **Antioxidant 1024** stems from the presence of the hydrazide functional group (-CO-NH-NH-CO-). This group contains nitrogen and oxygen atoms with lone pairs of electrons that can coordinate with transition metal ions, forming stable chelate complexes. This process, known as chelation, effectively isolates the metal ions, preventing them from participating in detrimental redox reactions that generate free radicals and accelerate the degradation of the host material.



The proposed mechanism involves the formation of a coordination complex with metal ions such as copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), and others that may be present as residues from polymerization catalysts or from contact with metallic surfaces.

Figure 1: Proposed mechanism of metal deactivation by Antioxidant 1024.

Quantitative Analysis of Metal Chelation

While direct experimental data for the stability constants of **Antioxidant 1024** with various metal ions are not publicly available, the behavior of similar hydrazone and hydrazide compounds suggests that it would form stable complexes, particularly with transition metals. The stability of these complexes is a critical measure of the antioxidant's efficacy as a metal deactivator. Stability constants (log K) are typically determined through techniques like potentiometric or spectrophotometric titration.

Table 2 outlines the key parameters that would be quantified in a comprehensive analysis of **Antioxidant 1024**'s metal deactivating properties, with inferences based on related compounds.



Metal Ion	Expected Chelation Stoichiometry (Metal:Ligand)	Expected Relative Stability	Rationale/Supporti ng Evidence from Analogous Compounds
Cu ²⁺	1:1 or 1:2	High	Copper is a primary target for metal deactivators in wire and cable applications. Hydrazone derivatives show strong binding to Cu ²⁺ .
Fe ²⁺ /Fe ³⁺	1:1 or 1:2	Moderate to High	Iron is another common pro-oxidant metal. Hydrazide- based ligands are known to form stable complexes with iron ions.
Ni ²⁺	1:2	Moderate	Nickel complexes with hydrazone ligands have been synthesized and characterized, indicating stable interactions.
Co ²⁺	1:2	Moderate	Cobalt complexes with hydrazide derivatives have been reported, suggesting effective chelation.
Mn ²⁺	1:2	Moderate	Manganese can also participate in oxidative degradation, and hydrazone-type



ligands are capable of binding it.

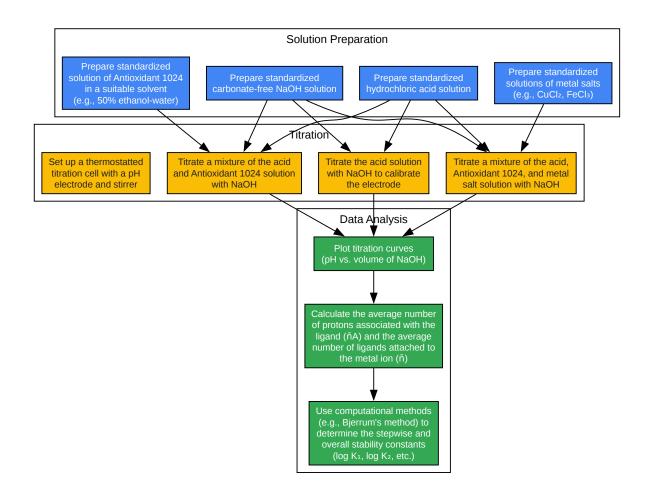
Experimental Protocols for Assessing Metal Chelation

The following section details a representative experimental protocol for determining the metal chelation activity and stability constants of a compound like **Antioxidant 1024**. This methodology is based on standard techniques used for similar compounds.

Potentiometric Titration for Stability Constant Determination

This method allows for the determination of the stoichiometry and stability constants of the metal-ligand complexes formed in solution.





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